molecular formula C18H15N5OS3 B2992949 N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894009-07-5

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2992949
CAS No.: 894009-07-5
M. Wt: 413.53
InChI Key: BNKDUEQPUMFMSA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a novel synthetic compound designed for research applications, featuring a hybrid structure incorporating benzothiazole and thiazole pharmacophores linked by a pyridazinyl-thioacetamide bridge. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives demonstrate significant antitumor properties and have been investigated as inhibitors for various targets, including kinase enzymes and carbonic anhydrases . The 2,4-dimethylthiazole moiety further enhances the molecule's potential for bioactivity, as the thiazole ring is a well-known biologically active scaffold present in several FDA-approved drugs . This specific molecular architecture, which combines multiple heterocyclic systems, suggests potential for unique interactions with biological targets. Researchers may find this compound valuable for probing new mechanisms of action in areas such as oncology and infectious diseases. The presence of a thioether linkage and acetamide group can influence the compound's electronic properties and its ability to form key hydrogen bonds within enzyme active sites. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and conduct their own thorough characterization and bioactivity profiling to explore its specific utility.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS3/c1-10-17(26-11(2)19-10)13-7-8-16(23-22-13)25-9-15(24)21-18-20-12-5-3-4-6-14(12)27-18/h3-8H,9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKDUEQPUMFMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antibacterial, or antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Activity : Electron-withdrawing groups (e.g., bromine in 9c) enhance enzyme inhibition, while bulky substituents (e.g., 2,4-dimethylthiazole in the target compound) may improve metabolic stability .

Toxicity Profile : Compounds with diazenyl linkages (4a/4b) show higher selectivity indices (SI = 40–60) due to reduced hemolytic activity (HC50 > 200 µg/mL), suggesting the target compound’s thioether bridge may similarly lower toxicity .

Spectrum of Action : Piperazine-linked derivatives (47–50) exhibit dual antibacterial/antifungal activity, whereas pyridazine-thio analogs may prioritize bacterial targets due to structural mimicry of folate precursors .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a thiazole ring fused with a benzene ring, which contributes to its unique chemical properties. The molecular structure can be represented as follows:

C16H15N3S2\text{C}_{16}\text{H}_{15}\text{N}_3\text{S}_2

This structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular processes.
  • Receptor Binding : It may bind to specific receptors involved in signal transduction.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of colorectal and esophageal cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antibacterial Properties : There is emerging evidence supporting the antibacterial activity of this compound against certain pathogenic bacteria, suggesting its potential use in treating bacterial infections .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against colorectal cancer cell lines with IC50 values indicating potent activity .
Study 2 Showed anti-inflammatory effects in vitro, reducing pro-inflammatory cytokine production in macrophages.
Study 3 Exhibited antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Structure Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have revealed that modifications in the thiazole and pyridazine moieties significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups enhances its potency against specific targets while reducing cytotoxicity towards normal cells .

Q & A

Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Thioether linkage formation: Reacting pyridazine-thiol derivatives with halogenated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the thioacetamide bridge .
  • Heterocyclic ring assembly: Benzo[d]thiazole and thiazole rings are constructed via cyclization using reagents like P₂S₅ or thiourea derivatives. Solvent choice (e.g., ethanol, DMSO) and temperature (80–100°C) critically influence yield .
  • Purification: Column chromatography (silica gel, chloroform:acetone 3:1) or recrystallization (acetic acid/ethanol) is used to isolate the final product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic analysis: ¹H/¹³C NMR confirms substituent positions (e.g., thiazole methyl groups at δ 2.4–2.6 ppm) and thioether linkages. IR spectroscopy identifies C=S (∼1250 cm⁻¹) and amide C=O (∼1670 cm⁻¹) stretches .
  • Elemental analysis: Matching calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) ensures purity .
  • X-ray crystallography: Resolves ambiguities in stereochemistry for intermediates (e.g., co-crystal structures of thioamide intermediates) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antitumor or anticonvulsant activity?

Methodological Answer:

  • Bioisosteric substitutions: Replacing the pyridazine ring with triazolo[1,5-a]pyrimidine (as in ) improves blood-brain barrier penetration for anticonvulsant applications .
  • Thiazole modifications: Introducing electron-withdrawing groups (e.g., -F, -Br) at the 4-position of the thiazole ring enhances cytotoxicity against A549 lung cancer cells (IC₅₀ reduction from >100 µM to ~23 µM) .
  • Thioacetamide flexibility: Shortening the thioether spacer reduces steric hindrance, improving binding to γ-aminobutyric acid (GABA) receptors in anticonvulsant assays .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-response normalization: Standardize IC₅₀ calculations using cell viability assays (MTT or resazurin) with NIH/3T3 fibroblasts as a toxicity control to distinguish selective cytotoxicity .
  • Metabolic stability testing: Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation artifacts that skew in vitro vs. in vivo results .
  • Binding affinity validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to verify target engagement (e.g., tubulin or GABA receptors) when cellular assays show discrepancies .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0) or voltage-gated sodium channels. Focus on hydrogen bonding with Ser178 (tubulin) or π-π stacking with Phe1762 (Naᵥ1.2) .
  • MD simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. High root-mean-square deviation (>3 Å) suggests poor target retention .
  • QSAR models: Train models using descriptors like polar surface area (PSA) and LogP to prioritize derivatives with optimal bioavailability (PSA <90 Ų, LogP 2–5) .

Q. What methodologies address challenges in synthesizing and isolating intermediates?

Methodological Answer:

  • Intermediate trapping: For unstable thioamide intermediates (e.g., ), use low-temperature (−20°C) quenching with NaHCO₃ to prevent cyclization side reactions .
  • Co-crystallization: Co-crystallize intermediates with stabilizing agents (e.g., 4.1a in ) to enable X-ray characterization and confirm regiochemistry .
  • HPLC-MS monitoring: Track reaction progress in real-time to identify byproducts (e.g., dimerization) and adjust reaction kinetics .

Cross-Disciplinary Applications

Q. How can this compound be adapted for fluorescence-based imaging in cellular studies?

Methodological Answer:

  • Fluorophore conjugation: Attach dansyl or coumarin groups to the benzo[d]thiazole ring via Sonogashira coupling. Monitor intracellular localization using confocal microscopy (λₑₓ = 405 nm) .
  • Protease-sensitive probes: Incorporate a peptide linker (e.g., Val-Cit) between the thiazole and pyridazine rings for tumor microenvironment-responsive activation .

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